ethyl (9-oxoacridin-10(9H)-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-16(19)11-18-14-9-5-3-7-12(14)17(20)13-8-4-6-10-15(13)18/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCYAXAHWZVVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Ethyl 9 Oxoacridin 10 9h Yl Acetate
Classical and Contemporary Approaches to Acridone (B373769) Core Synthesis
The construction of the tricyclic acridone core is the foundational step in the synthesis of its derivatives. Over the years, synthetic strategies have evolved from classical, high-temperature condensations to more efficient and environmentally benign modern techniques.
Ullmann and Bernthsen Synthesis Adaptations for Acridones
The Ullmann condensation is one of the most traditional and widely used methods for preparing the N-phenylanthranilic acid intermediate, which is a direct precursor to the acridone core. nih.govumn.edu This reaction typically involves the copper-catalyzed coupling of an aryl amine with an aryl halide, specifically o-chlorobenzoic acid. jocpr.comumn.edu The resulting N-phenylanthranilic acid is then cyclized under strong acidic conditions, using reagents like concentrated sulfuric acid or polyphosphoric acid (PPA), to yield the 9-acridone structure. jocpr.comnih.govptfarm.pl
General Reaction Scheme for Ullmann Condensation and Cyclization:
Condensation: o-chlorobenzoic acid + substituted aniline → N-(substituted-phenyl)anthranilic acid (in the presence of a copper catalyst).
Cyclization: N-(substituted-phenyl)anthranilic acid → substituted 9-acridone (in the presence of H₂SO₄ or PPA). nih.govptfarm.pl
The Bernthsen acridine (B1665455) synthesis is another classical method, which involves the condensation of a diphenylamine with a carboxylic acid or its anhydride at high temperatures (200-220°C) in the presence of a Lewis acid catalyst like zinc chloride. nih.govptfarm.plcambridge.org This method directly yields substituted acridines, which can then be oxidized to the corresponding acridones. While historically significant, the harsh conditions and potential for low yields with certain substrates have led chemists to seek more refined approaches. nih.govcambridge.org
Modernized Catalytic and Green Synthetic Routes for Acridone Derivatives
In response to the limitations of classical methods, significant research has focused on developing more efficient, sustainable, and versatile synthetic routes to the acridone core. These modern approaches often employ advanced catalytic systems and green chemistry principles.
Microwave-assisted organic synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields. jocpr.com For instance, the Lewis acid (e.g., ZnCl₂) catalyzed condensation of aromatic amines with o-chlorobenzoic acid in a microwave reactor provides a clean and efficient route to 9-acridone derivatives. jocpr.comjocpr.com
Green chemistry principles have spurred the development of heterogeneous catalysts that can be easily recovered and reused. mdpi.comrsc.org Examples include:
Magnetic Nanoparticles: Iron oxide nanoparticles functionalized with a polyaniline-sulfonic acid polymer (Fe₃O₄@Polyaniline-SO₃H) have been used as a magnetically separable and reusable catalyst for the one-pot, multicomponent synthesis of acridinedione derivatives. mdpi.com This system offers short reaction times, excellent yields, and avoids hazardous solvents. mdpi.com
Graphene-Supported Catalysts: Highly monodisperse platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) have proven to be a stable and highly efficient catalyst for the one-pot synthesis of acridinediones in an environmentally friendly water/ethanol solvent system. rsc.org
A recently developed palladium-catalyzed dual C-H carbonylation of commercially available diarylamines using a cobalt carbonyl complex as a solid CO source offers a modern alternative for synthesizing a variety of acridones with good functional group compatibility. organic-chemistry.org These contemporary methods represent a significant step forward, offering improved economic and environmental profiles for the synthesis of the acridone core.
Synthesis of Ethyl (9-oxoacridin-10(9H)-yl)acetate and its Analogs
The synthesis of the title compound, this compound, involves the functionalization of the nitrogen atom at the 10-position of the pre-formed acridone core. This is typically achieved through N-alkylation, followed by esterification, or by direct alkylation with an ethyl haloacetate.
N-Alkylation and Esterification Pathways
The primary route to this compound involves a two-step process starting from the parent acridone.
N-Alkylation with a Haloacetic Acid: The first step is the N-alkylation of 9-acridone with a haloacetic acid, such as chloroacetic acid, in the presence of a base. This reaction introduces the acetic acid moiety at the N-10 position, yielding 2-(9-oxoacridin-10(9H)-yl)acetic acid. ptfarm.pl
Esterification: The resulting carboxylic acid is then subjected to esterification with ethanol under acidic conditions (e.g., Fischer esterification) to produce the final ethyl ester product. hillpublisher.commasterorganicchemistry.com
Alternatively, a more direct one-step N-alkylation can be performed using an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. In this pathway, the acridone is treated with the alkylating agent in a suitable solvent like dimethylformamide (DMF) and in the presence of a base like potassium carbonate to directly yield this compound. tandfonline.comtandfonline.com
Optimized Reaction Conditions and Yield Enhancements
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products.
For the N-alkylation step, several strategies have been employed to enhance efficiency:
Phase Transfer Catalysis (PTC): Using a phase transfer catalyst, such as triethylbenzylammonium chloride, can significantly improve the yield of N-alkylation reactions, particularly for acridone-2-carboxylic acids. tandfonline.comtandfonline.com
Microwave Irradiation: Solvent-free N-alkylation of acridone under microwave irradiation using a solid support like potassium fluoride on alumina (KF/Al₂O₃) has been shown to be highly effective. researchgate.net This method provides excellent yields (90-96%) in a matter of minutes, representing a significant improvement over conventional heating methods that can take several hours. tandfonline.comresearchgate.netresearchgate.net
For the esterification step, the reaction is an equilibrium process. To drive the reaction toward the product and enhance the yield, several techniques based on Le Chatelier's principle are used:
Use of Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester. masterorganicchemistry.com
Removal of Water: The continuous removal of water, a byproduct of the reaction, is a common strategy. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. masterorganicchemistry.com
Catalyst Optimization: While strong mineral acids like sulfuric acid are effective, research has also explored solid acid catalysts, such as metal ion-exchanged montmorillonite clays, which offer advantages in terms of reusability and reduced corrosiveness. google.com
The table below summarizes various conditions reported for N-alkylation of the acridone core, a key step in the synthesis of the title compound.
| Reactant | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Acridone | Ethyl bromide | K₂CO₃ | Ethanol | 50°C, 7 hours | 10% | tandfonline.com |
| Acridone-2-carboxylic acid | Ethyl bromide | NaOH / TEBAC* | Butanone | Reflux, 2 hours | 67% | tandfonline.com |
| Acridone | Alkyl halides | KF/Al₂O₃ | Solvent-free | Microwave | 90-96% | researchgate.net |
| 9(10H)-acridone-4-carboxylic acid | n-bromopropane | K₂CO₃ | DMF | RT, 8-10 hours | 73% | nih.gov |
*TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst)
Strategies for Structural Diversification and Analog Generation from the this compound Scaffold
This compound is a versatile scaffold for generating a library of structurally diverse analogs for various applications, including medicinal chemistry. Diversification can be achieved by modifying three main components of the molecule: the acridone core, the N-10 side chain, and the terminal ester group.
Modification of the Acridone Core: Introducing various substituents (e.g., chloro, nitro, methoxy, carboxyl) onto the aromatic rings of the acridone nucleus prior to N-alkylation is a primary strategy. tandfonline.comnih.govacs.org This can be accomplished by starting with appropriately substituted anilines or anthranilic acids during the initial Ullmann condensation. nih.govacs.org
Variation of the N-10 Alkyl Chain: The length and nature of the spacer between the acridone nitrogen and the ester group can be altered. Instead of using ethyl bromoacetate, other ω-haloalkanoates (e.g., methyl 3-bromopropionate, ethyl 4-bromobutyrate) can be employed to synthesize analogs with longer or more complex alkyl chains.
Functionalization of the Ester Group: The terminal ethyl ester group is a key site for diversification. It can be readily hydrolyzed back to the carboxylic acid, 2-(9-oxoacridin-10(9H)-yl)acetic acid, which can then be coupled with a wide range of amines or alcohols to form various amides and other esters, respectively. nih.gov This approach has been used to synthesize series of N-propyl and N-butyl substituted acridone-2-carboxamides, demonstrating the utility of this strategy for creating diverse molecular libraries. nih.gov
By combining these strategies, a vast number of analogs can be generated from the this compound scaffold, allowing for the fine-tuning of its chemical and biological properties.
Modifications on the Acridone Core and its Impact on Synthesis
The synthesis of this compound and its analogs is fundamentally influenced by the methodologies employed to construct the acridone tricycle and the subsequent introduction of substituents onto this core structure. The classical and modern adaptations of the Ullmann condensation reaction are pivotal in forming the acridone skeleton, and the nature of the substituents on the precursor molecules can significantly impact the reaction conditions and outcomes.
The construction of the acridone core often relies on the Ullmann condensation, a copper-catalyzed reaction that forms a C-N bond to create the central heterocyclic ring. evitachem.comwikipedia.org In a typical synthesis of an acridone derivative, such as acridone-2-carboxylic acid, the process begins with the Ullmann condensation of a substituted o-chlorobenzoic acid and a substituted aniline in the presence of a copper catalyst. nih.gov This is followed by a cyclization step, often facilitated by a dehydrating agent like polyphosphoric acid, to yield the tricyclic acridone system. nih.gov
Historically, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited the scope of compatible functional groups. evitachem.comwikipedia.org However, modern catalytic systems have significantly improved the tolerance of the reaction to various substituents. The use of copper(I) nanoparticles (3-5 mol%) with bidentate oxalamide ligands allows for the cyclization to occur at reduced temperatures (140-160°C) while maintaining good yields (greater than 75%). evitachem.com This catalytic approach enhances functional group compatibility, permitting the presence of electron-donating groups like methoxy or methyl substituents on the aromatic rings, which would likely decompose under the more extreme conditions of classical Ullmann reactions. evitachem.com
The impact of substituents on the acridone core synthesis is evident in the reaction conditions required. For instance, electron-withdrawing groups on the aryl halide precursor can accelerate the coupling reaction. wikipedia.org Conversely, the presence of certain ortho-substituents can have a negative effect on the reaction. The choice of catalyst and ligands is also crucial in overcoming the challenges posed by different substitution patterns. For example, the use of electron-rich phenanthroline ligands has been shown to enable the activation of aryl chlorides, further broadening the range of accessible substituted acridones. evitachem.com
Once the substituted acridone core is formed, the ethyl acetate (B1210297) moiety is typically introduced at the N-10 position. This is achieved through an N-alkylation reaction, where the acridone is treated with an alkylating agent such as ethyl bromoacetate. mdpi.comresearchgate.net The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.com The reactivity of the acridone nitrogen can be influenced by the electronic nature of the substituents on the acridone ring, although this N-alkylation step is generally efficient for a wide range of substituted acridones.
Table 1: Impact of Acridone Core Modifications on Synthesis via Ullmann Condensation
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-chlorobenzoic acid | p-aminobenzoic acid | Copper, isoamyl alcohol, reflux | 2-{(4-carboxyphenyl)amino}benzoic acid | 48.21 | nih.gov |
| Substituted o-haloaniline intermediates | - | Cu(I) nanoparticles, bidentate oxalamide ligands, 140-160°C | Substituted acridone | >75 | evitachem.com |
| 1,3-diiodobenzene | 2-acylanilines | Ullmann-amine coupling followed by cyclization | Heterocycle-fused acridines | Not specified | nih.gov |
| 1-nitro-9(10H)-acridone | ethyl bromoacetate, NaH, DMF | 60°C, 3h | 10-(ethoxycarbonylmethyl)-1-nitro-9(10H)-acridone | Not specified | mdpi.com |
Exploration of Substituents on the Acetate Moiety and its Derivatives (e.g., hydrazides)
The acetate moiety of this compound serves as a versatile anchor for further chemical derivatization, with the synthesis of hydrazides being a prominent example. This transformation provides a reactive handle for the introduction of a wide array of substituents, leading to the generation of diverse chemical libraries based on the acridone scaffold.
The most common method for the derivatization of the ethyl acetate group is its conversion to the corresponding acetohydrazide. This is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate. evitachem.comacgpubs.org The reaction is generally carried out by refluxing the starting ester in a suitable solvent, such as ethanol. To enhance the efficiency of this transformation, microwave-assisted synthesis has been employed. This technique can significantly reduce the reaction time from several hours under conventional reflux to less than 45 minutes. evitachem.com For instance, the nucleophilic substitution of this compound with hydrazine hydrate under controlled microwave irradiation (300W, 120°C) in a sealed vessel has been reported to achieve an 89% conversion, compared to 76% under conventional reflux. evitachem.com
The resulting 2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a key intermediate for further modifications. The terminal hydrazide group is a potent nucleophile and readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding N-acylhydrazones (Schiff bases). evitachem.com This reaction is typically performed under mild conditions, such as refluxing in ethanol for a few hours, and often does not require a catalyst. evitachem.com
The electronic and steric properties of the aldehyde component can influence the reaction kinetics and the stability of the resulting hydrazone. Systematic studies have shown that aldehydes bearing electron-withdrawing substituents can enhance the electrophilicity of the carbonyl carbon, thus facilitating the condensation reaction. evitachem.com A variety of aromatic and heteroaromatic aldehydes have been successfully condensed with 2-(9-oxoacridin-10(9H)-yl)acetohydrazide, leading to a range of N-acylhydrazone derivatives with yields generally in the range of 70-85%. evitachem.com
Table 2: Synthesis and Derivatization of the Acetate Moiety of this compound
| Starting Material | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Conventional reflux, 24h | 2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 76 (conversion) | evitachem.com |
| This compound | Hydrazine hydrate | Microwave irradiation (300W, 120°C), <45 min | 2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 89 (conversion) | evitachem.com |
| 2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 4-Nitrobenzaldehyde | Ethanol reflux, 5h | (E)-N'-(4-nitrobenzylidene)-2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 82 | evitachem.com |
| 2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 2-Hydroxy-1-naphthaldehyde | Ethanol reflux, 6h | (E)-N'-(2-hydroxy-1-naphthylidene)-2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 78 | evitachem.com |
| 2-(9-oxoacridin-10(9H)-yl)acetohydrazide | Cinnamaldehyde | Ethanol reflux, 4.5h | (E)-N'-(cinnamylidene)-2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 75 | evitachem.com |
| 2-(9-oxoacridin-10(9H)-yl)acetohydrazide | Pyridine-4-carboxaldehyde | Ethanol reflux, 5.5h | (E)-N'-(pyridin-4-ylmethylene)-2-(9-oxoacridin-10(9H)-yl)acetohydrazide | 80 | evitachem.com |
Molecular and Cellular Mechanisms of Action of Ethyl 9 Oxoacridin 10 9h Yl Acetate
Elucidation of Molecular Targets and Binding Interactions
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular components within a cell. For acridone (B373769) derivatives, a class of compounds to which ethyl (9-oxoacridin-10(9H)-yl)acetate belongs, the primary molecular targets are often nucleic acids and key enzymes. The planar tricyclic structure of the acridone core is a crucial feature that governs these interactions. rsc.orgnih.gov
DNA Intercalation and Nucleic Acid Interaction Dynamics
The flat, aromatic ring system of acridone derivatives allows them to insert themselves between the base pairs of DNA, a process known as intercalation. rsc.orgnih.govresearchgate.net This physical insertion can distort the helical structure of DNA, interfering with essential cellular processes such as DNA replication and transcription, which can ultimately lead to cell death. researchgate.net The ability of the acridine (B1665455) ring to accept or donate electrons can significantly influence its binding properties. nih.gov
Inhibition and Modulation of Key Enzymes (e.g., Topoisomerases, Cholinesterases, Carbonic Anhydrase)
Topoisomerases: These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. Many acridine-based compounds are potent inhibitors of topoisomerases, particularly topoisomerase II. rsc.orgnih.govresearchgate.net By intercalating into DNA, these compounds can stabilize the transient DNA-topoisomerase cleavage complex, leading to permanent double-strand breaks and triggering apoptotic pathways. nih.gov Given that the acridone scaffold is a known topoisomerase-inhibiting pharmacophore, it is plausible that this compound also exhibits this activity. The nature and positioning of substituents on the acridine ring are known to influence the potency of topoisomerase inhibition. nih.gov
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of neurotransmitters. Some 9-substituted acridine derivatives have been investigated as inhibitors of these enzymes for potential applications in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov The inhibitory activity is often dependent on the nature of the substituent at the 9-position of the acridine ring. nih.gov There is currently no specific data on the cholinesterase inhibitory activity of this compound.
Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has been a target for the development of various therapeutic agents. While some sulfonamide derivatives are well-known CA inhibitors, research has also explored other chemical scaffolds. nih.govnih.gov To date, there is no direct evidence to suggest that this compound is an inhibitor of carbonic anhydrase.
| Enzyme Target | General Acridone Derivative Activity | Putative Role of this compound |
| Topoisomerase II | Known inhibitors, stabilizing DNA-enzyme complex rsc.orgnih.govresearchgate.net | The acridone core suggests potential inhibitory activity. |
| Cholinesterases | Some derivatives show inhibitory activity nih.gov | Activity is possible but not specifically studied. |
| Carbonic Anhydrase | Not a primary target for this class of compounds. | Unlikely to be a significant inhibitor. |
Receptor Binding and Downstream Signaling Cascade Effects
The interaction of small molecules with specific cellular receptors can trigger a cascade of downstream signaling events that influence cellular function. While the primary mechanism of many acridone derivatives is direct interaction with DNA and related enzymes, some studies on related compounds suggest the potential for modulating signaling pathways. For instance, the related compound 2-(9-oxoacridin-10(9H)-yl)acetic acid (cridanimod) is known to be an immunomodulator that induces the expression of interferon-alpha (IFNα) and interferon-beta (IFNβ). However, it is important to note that this activity is associated with the carboxylic acid derivative and may not be directly applicable to the ethyl ester.
Cellular Responses and Pathway Modulation in Pre-clinical Models
The molecular interactions of this compound are expected to culminate in distinct cellular responses, primarily related to cell survival and proliferation.
Cell Cycle Arrest and Apoptosis Induction Pathways
A common consequence of DNA damage and topoisomerase inhibition by acridone derivatives is the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). nih.govresearchgate.net Compounds that interfere with DNA replication often cause cells to arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest can provide the cell with time to repair the DNA damage, or if the damage is too severe, to initiate apoptosis.
The induction of apoptosis is a hallmark of many anticancer agents. nih.gov For acridone derivatives, this is often triggered by the DNA damage response, leading to the activation of caspase cascades. researchgate.net While specific studies on this compound are lacking, the known activities of related compounds strongly suggest that it would induce similar cellular responses in preclinical cancer models.
| Cellular Response | General Acridone Derivative Activity | Putative Role of this compound |
| Cell Cycle Arrest | Induction of G2/M phase arrest is common nih.govresearchgate.net | Likely to induce cell cycle arrest due to expected DNA interaction. |
| Apoptosis | Potent inducers of apoptosis via caspase activation researchgate.netnih.gov | Expected to induce apoptosis as a consequence of its molecular actions. |
Autophagy and Cellular Metabolism Modulation
Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. The relationship between autophagy and cell death is complex, and it can either promote survival or contribute to cell death depending on the cellular context and the nature of the stress. The role of acridone derivatives in modulating autophagy is an area of ongoing research. There is currently no specific information available regarding the effects of this compound on autophagy or cellular metabolism.
Interactions with Cellular Membranes and Transport Systems
The interaction of xenobiotics with cellular membranes and associated transport systems is a critical determinant of their bioavailability, cellular accumulation, and ultimately, their pharmacological or toxicological effects. For the compound this compound, which belongs to the broader class of acridone derivatives, its engagement with these cellular components is an area of active investigation. While direct studies on this compound are limited, research on related acridone compounds provides insights into potential mechanisms.
A significant aspect of cellular defense, particularly in cancer cells, involves the action of ATP-binding cassette (ABC) transporters. youtube.com These membrane proteins function as efflux pumps, actively extruding a wide variety of substrates, including therapeutic drugs, from the cell's interior, thereby conferring multidrug resistance. youtube.com Some acridone-based derivatives have been identified as modulators of ABC transporter activity. nih.govnih.gov For instance, certain acridine-based chalcone (B49325) analogs have been shown to inhibit the function of ABCB1, also known as P-glycoprotein, a key transporter implicated in chemoresistance. nih.gov This inhibition can lead to increased intracellular accumulation of co-administered cytotoxic agents. nih.gov
The general structure of acridone derivatives, characterized by a planar heterocyclic ring system, facilitates their interaction with biological membranes and membrane-associated proteins. nih.gov These interactions can range from passive diffusion across the lipid bilayer to specific binding with transport proteins. The lipophilicity and molecular structure of a particular derivative significantly influence the nature and extent of these interactions. nih.gov
While the aforementioned studies on related compounds are informative, it is crucial to note that specific experimental data on the interaction of this compound with cellular membranes and transport systems like ABC transporters are not extensively available in the public domain. Therefore, its specific profile of membrane permeability and interaction with efflux or influx transporters remains to be fully elucidated.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
The biological activity of this compound, also known as Cridanimod, is intrinsically linked to its ability to modulate gene expression, leading to downstream changes in the proteome and cellular phenotype. nih.gov Gene expression profiling and proteomic analysis are powerful tools to uncover the molecular pathways affected by a compound. nih.govlongdom.org
Cridanimod has been identified as an agent that can induce the expression of specific genes, notably the progesterone (B1679170) receptor (PR). nih.gov This activity is of particular interest in the context of cancer therapy, especially for hormone-responsive cancers like endometrial cancer, where the downregulation of PR is associated with resistance to progestin-based treatments. nih.gov By upregulating PR expression, Cridanimod has the potential to resensitize cancer cells to hormonal therapies. nih.gov
Furthermore, Cridanimod is recognized as an interferon inducer, stimulating the production and release of interferon-alpha (IFN-α) and interferon-beta (IFN-β). nih.gov Interferons are a family of cytokines with pleiotropic effects, including antiviral, antiproliferative, and immunomodulatory activities. The induction of interferons by Cridanimod suggests an engagement with intracellular signaling pathways that regulate innate immune responses.
While comprehensive proteomic studies detailing the global changes in protein expression following exposure to this compound are not widely available, the known effects on gene expression provide a foundation for understanding its mechanism of action. The table below summarizes the observed changes in the expression of key genes in response to the compound.
| Gene Target | Effect of this compound Exposure | Potential Downstream Consequence |
|---|---|---|
| Progesterone Receptor (PR) | Upregulation of expression nih.gov | Increased sensitivity to progestin-based therapies in hormone-dependent cancers. |
| Interferon-alpha (IFN-α) | Induction of production and release nih.gov | Activation of innate immune responses, antiviral and antiproliferative effects. |
| Interferon-beta (IFN-β) | Induction of production and release nih.gov | Activation of innate immune responses, antiviral and antiproliferative effects. |
Studies on other acridone derivatives have revealed significant alterations in histone post-translational modifications and the expression of genes involved in transcriptional regulation and cell cycle control, such as c-MYC. nih.govdrugbank.comnih.gov These findings underscore the potential of the acridone scaffold to elicit broad changes in the cellular transcriptome and proteome. However, specific proteomic data for this compound is required to fully map its impact on cellular protein networks.
Structure Activity Relationship Sar Studies of Ethyl 9 Oxoacridin 10 9h Yl Acetate and Its Analogs
Impact of Substitutions on the Acridone (B373769) Core on Biological Activity
The acridone core serves as the fundamental pharmacophore for this class of compounds, and substitutions on this tricyclic system profoundly influence their biological profiles. ijddr.in Research has shown that the type, position, and orientation of substituents can dramatically alter the compound's potency and even the spectrum of its activity, from anticancer to antibacterial effects. nih.govresearchgate.net
The planar nature of the acridone nucleus is critical for its function as a DNA intercalator and inhibitor of enzymes like topoisomerase. rsc.org Modifications to this core structure are a primary strategy for developing new therapeutic agents. For instance, a study involving 42 novel acridone derivatives revealed that the orientation and spatial topology of substituents at the R³ position had a more significant impact on bioactivity than other positions. nih.govresearchgate.net This highlights the sensitivity of the molecule's biological target to the steric and electronic properties of specific regions of the acridone core.
Further studies have explored a range of substitutions. The introduction of groups like dimethylamine, diethylamine, and diethanolamine (B148213) at the termini of side chains attached to the core resulted in varied inhibitory effects, with the dimethylamine-substituted compound showing the highest activity against certain leukemia cells. rsc.org Similarly, the addition of alkyl, chloro, nitro, acetyl, and cyano groups has been investigated, with findings indicating that while unsubstituted derivatives may have moderate activity, specific substitutions can either enhance or diminish their effects against different bacterial strains. researchgate.net
In the context of anticancer activity, particularly against breast cancer, N¹⁰-substituted acridone-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of the AKT serine/threonine kinase. nih.gov This demonstrates that in addition to direct DNA interaction, substituted acridones can be tailored to target specific signaling pathways involved in cancer progression. nih.gov
Table 1: Impact of Acridone Core Substitutions on Biological Activity
| Substitution Position | Substituent Type | Resulting Biological Activity | Reference(s) |
|---|---|---|---|
| R³ (General) | Varied spatial topology | Significant contribution to antiproliferative bioactivity. | nih.govresearchgate.net |
| C-2, C-7 | Dimethylamine | Highest inhibitory effect against CCRF-CEM leukemia cells. | rsc.org |
| C-2, C-7 | Diethylamine, Diethanolamine | Decreased inhibitory effect compared to dimethylamine. | rsc.org |
| General | Alkyl, Chloro, Nitro, Acetyl, Cyano | Modulated antibacterial activity; substitution decreased activity against gram-negative organisms in one study. | researchgate.net |
Role of the N-Acetate Moiety and its Esterification in Molecular Recognition and Efficacy
The substituent at the N-10 position of the acridone ring is critical for modulating the molecule's physicochemical properties and, consequently, its biological action. The N-acetate moiety in ethyl (9-oxoacridin-10(9H)-yl)acetate is a key feature influencing its ability to be transported across cellular membranes. researchgate.net
The esterification of the carboxylic acid to form an ethyl ester significantly alters the compound's polarity. researchgate.net The parent compound, 2-(9-oxoacridin-10(9H)-yl)acetic acid (also known as Neovir), is noted for its antiviral properties. ijddr.inbldpharm.com The conversion of this carboxylic acid to its ethyl ester, this compound, results in a molecule with moderate polarity. researchgate.net This characteristic is believed to facilitate its transport through cell membranes, allowing it to accumulate selectively in various tissues to exert its biological effects. researchgate.net
The N-substituent not only affects pharmacokinetics but also plays a role in the molecule's interaction with its biological targets. The synthesis of various N¹⁰-substituted acridone derivatives has been a focal point of research to develop potent anticancer agents. nih.gov For example, a series of N¹⁰-substituted acridone-2-carboxamide derivatives were specifically designed to target and inhibit the AKT kinase, a crucial enzyme in cancer cell survival pathways. nih.gov Among the tested compounds, certain derivatives with specific substitutions on the N-10 side chain demonstrated the highest activity against breast cancer cell lines. nih.gov This indicates that the N-acetate moiety and its modifications are not merely passive linkers but are actively involved in molecular recognition and the efficacy of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethyl (9-oxoacridin-10(9H)-yl)yl Acetate (B1210297) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comfrontiersin.org This method is instrumental in drug discovery for predicting the activity of new chemical entities, thereby optimizing lead compounds and guiding the synthesis of more potent and selective drugs. frontiersin.orgchemmethod.com The process involves calculating molecular descriptors—physicochemical properties like hydrophobicity, electronic distribution, and steric parameters—and building a statistical model that links these descriptors to the observed biological activity. chemmethod.comyoutube.com
For acridone derivatives, QSAR studies have been employed to understand the structural requirements for their cytotoxic activities. urfu.ru In one such study on novel tetracyclic acridone derivatives, a 2D-QSAR model was developed to correlate structural features with anticancer activity against the human leukemia cell line (THP-1). urfu.ru The robustness and predictive power of a QSAR model are evaluated using statistical metrics such as the coefficient of determination (R²), which measures the goodness-of-fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. mdpi.com
The models developed for acridone derivatives help identify the key molecular properties that govern their bioactivity. For instance, these studies can reveal whether a compound's anticancer potency is more influenced by its electronic properties, its size, or its ability to form hydrogen bonds. This information provides invaluable guidance for the rational design of new analogs of this compound with potentially enhanced therapeutic effects.
Table 2: Key Concepts in QSAR Modeling
| Term | Description | Relevance to Acridone Derivatives | Reference(s) |
|---|---|---|---|
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, polar surface area). | Used to quantify the structural features of different acridone analogs for correlation with their bioactivity. | chemmethod.com |
| Statistical Model | A mathematical equation (linear or non-linear) that relates the descriptors to the biological activity (e.g., IC₅₀). | Predicts the anticancer potency of newly designed acridone compounds before their synthesis. | frontiersin.orgyoutube.com |
| Model Validation | The process of assessing the reliability and predictive power of the QSAR model, often using an external test set of compounds. | Ensures that the developed model for acridones is accurate and not a result of chance correlation. | mdpi.com |
Conformational Analysis and Bioactive Conformation Elucidation
Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. Identifying the specific 3D arrangement that a molecule assumes when it interacts with its biological target—the bioactive conformation—is a cornerstone of modern drug design. nih.gov
For this compound, the core acridone ring system is largely planar. researchgate.netresearchgate.net Crystal structure analysis of the compound confirms this planarity, with no atoms of the tricyclic system deviating significantly from the molecular plane. researchgate.netresearchgate.net This flat structure is considered essential for its ability to slide between the base pairs of DNA, a primary mechanism of action for many acridone derivatives. ijddr.in
The N-acetate side chain, however, has conformational flexibility. The geometry and orientation of this ethyl acetate group relative to the planar acridone core can be crucial for proper binding to a target enzyme or receptor. researchgate.net Crystal structure data provides a precise snapshot of the molecule's conformation in the solid state. For this compound, these studies reveal specific bond lengths and angles and how molecules pack together, often stabilized by weak intermolecular interactions. researchgate.net
While a crystal structure provides a static image, in the physiological environment, the molecule is in solution and can adopt various conformations. Elucidating the specific bioactive conformation often requires a combination of experimental techniques, like NMR spectroscopy, and computational modeling. nih.gov For related complex acridone structures, intramolecular hydrogen bonds have been shown to stabilize particular conformations, which may be critical for bioactivity. nih.gov Understanding the precise 3D shape required for efficacy allows for the design of new, more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to a significant increase in potency and selectivity. nih.gov
Computational and Theoretical Chemistry Approaches in the Study of Ethyl 9 Oxoacridin 10 9h Yl Acetate
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict how a ligand, such as an acridone (B373769) derivative, binds to a biological target and the stability of the resulting complex. These techniques are crucial for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to another to form a stable complex. For acridone derivatives, docking studies have been performed against a variety of biological targets. For instance, tetracyclic acridone derivatives have been docked against cancer-related protein targets, revealing potential ligand-protein binding interactions with neutral amino acids of the enzymes' active sites. urfu.ru The binding energies for these interactions were found to range from -8.1394 to -6.9915 kcal/mol. urfu.ru In another study, docking was used to investigate the interaction of 2-ethoxy-6, 9-disubstituted acridines with the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target in diabetes treatment. zuj.edu.jo The results helped to rationalize the observed inhibitory activity of the synthesized compounds. zuj.edu.jo
Molecular Dynamics (MD) Simulations: MD simulations provide detailed information on the physical movements of atoms and molecules over time, offering insights into the stability and conformational changes of a ligand-target complex. MD simulations have been used to support the preferential binding of acridone derivatives to G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes like MYC. rsc.orgnih.gov These simulations can assess the changes in the structural and dynamic features of DNA upon binding to an acridone compound, confirming the stability of the interaction. researchgate.net In a study on HDAC11 inhibitors, MD simulations were carried out for up to 500 ns to confirm the binding hypothesis obtained from docking studies, reinforcing the stability of the predicted binding mode. mdpi.com
| Target | Acridone Derivative Type | Computational Method | Key Findings / Binding Energy |
| c-MYC G-quadruplex | Cationic acridone derivative (AcridPyMe) | Molecular Dynamics (MD) | Supported preferential binding to the G4 structure. rsc.org |
| Dipeptidyl Peptidase-IV (DPP-IV) | 2-ethoxy-6, 9-disubstituted acridines | Molecular Docking (IFD) | Docking scores ranged from -5.9 to -8.8; rationalized in vitro activity. zuj.edu.jo |
| Cancer-related proteins (4N5Y, 2VWD) | Tetracyclic acridones | Molecular Docking | Binding energies ranged from -8.1394 to -6.9915 kcal/mol. urfu.ru |
| Calf Thymus DNA (CT-DNA) | N10-alkylated 2-bromoacridones | Molecular Dynamics (MD) | Probed structural changes of native DNA upon ligand binding. researchgate.net |
| HDAC11 | Novel selective inhibitor | Molecular Dynamics (MD) | Confirmed the stability of the binding mode predicted by docking. mdpi.com |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT, HOMO-LUMO gap)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic behavior by modeling its electron distribution.
Electronic Structure and Reactivity: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For acridone derivatives, DFT calculations have been used to understand their structure-property relationships. nih.govrsc.org In one study, the HOMO energy values for two donor-acceptor acridone derivatives were calculated to be approximately -5.1 eV and -5.2 eV, respectively. rsc.org The LUMO coefficients were found to be localized on the acridone core, consistent with an intramolecular charge transfer (ICT) transition. rsc.org
Spectroscopic Properties: Time-dependent DFT (TDDFT) is an extension of DFT used to predict excited-state properties, such as UV-Vis absorption spectra. nih.gov Computational studies on acridone derivatives have successfully correlated TDDFT calculations with experimental observations of their optical and electrochemical properties. nih.govrsc.org For example, calculations have helped to understand the solvatochromic behavior of certain acridone emissions, where the color of the emitted light changes with the polarity of the solvent. rsc.org These theoretical approaches can gain insight into the electronic transitions involved and the role of the acridone core in stabilizing its various electronic states. nih.gov
| Property | Method | Finding for Acridone Derivatives |
| HOMO Energy | DFT | ~ -5.1 to -5.2 eV for donor-acceptor types. rsc.org |
| LUMO Localization | DFT | Localized on the acridone core, indicating ICT character. rsc.org |
| Oxidation Potential | DFT/Electrochemical analysis | Low irreversible oxidation potentials (~0.35 V vs. Fc/Fc+). nih.govrsc.org |
| Absorption Maxima | TDDFT/Experimental | Predicted and explained absorption maxima, e.g., at 425 nm and 520 nm for different derivatives. nih.govrsc.org |
| Fluorescence | TDDFT/Experimental | Explained highly solvatochromic fluorescence with large Stokes shifts (5000-10000 cm⁻¹). rsc.org |
ADMET Prediction and Pharmacophore Modeling for Pre-clinical Lead Optimization
Lead optimization is a critical stage in drug discovery where a promising compound ("lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. creative-biostructure.comyoutube.com Computational tools play a vital role in this process through ADMET prediction and pharmacophore modeling.
ADMET Prediction: This involves computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. Early prediction of these properties helps to identify compounds that are likely to fail in later stages of development, thereby saving resources. creative-biostructure.com For novel tetracyclic acridone derivatives, ADMET analysis has been conducted to ascertain their potential as drug candidates. nih.gov Predictions for properties like Human Intestinal Absorption (%HIA) were in the range of 96-98%, suggesting good absorption potential. nih.gov Importantly, the toxicity predictions for these compounds were negative, indicating they are likely to be safer drugs. nih.gov
Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. hilarispublisher.comderpharmachemica.com By identifying an efficient pharmacophore from a set of active compounds, researchers can design new molecules with improved activity. For a set of 38 acridone derivatives, a pharmacophore model was identified consisting of one hydrogen bond acceptor, one hydrophobic region, and three aromatic rings (AHRRR). derpharmachemica.com Another study on acridones as chemosensitizing agents identified a similar pharmacophore (AHPRRR), which also included a positive ion feature. hilarispublisher.com These models provide crucial structural insights for designing more potent analogs. derpharmachemica.com
| Computational Approach | Application to Acridone Derivatives | Key Findings |
| ADMET Prediction | Evaluation of novel tetracyclic acridones. nih.gov | %HIA: 96.2-98.7%; Predicted as non-toxic. nih.gov |
| Pharmacophore Modeling | Identification of features for cytotoxicity against HL-60 cancer cells. derpharmachemica.com | Identified pharmacophore: One H-bond acceptor, one hydrophobic region, three aromatic rings (AHRRR). derpharmachemica.com |
| 3D-QSAR | Elucidation of structural insights for chemosensitizing activity. hilarispublisher.com | Developed models with high predictive power (R²=0.98, Q²=0.86). hilarispublisher.com |
De Novo Design and Virtual Screening for Novel Acridone Analogs
Virtual screening and de novo design are computational strategies used to explore vast chemical spaces to identify novel compounds with desired biological activities.
Virtual Screening: This method involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a drug target. youtube.com The screening can be based on the target's structure (structure-based) or on the properties of known active ligands (ligand-based). youtube.comyoutube.com For example, structure-based virtual screening has been used to identify novel natural alkaloid derivatives as potential binders for G-quadruplex DNA structures like c-myc. nih.gov In another approach, pharmacophore models are used as queries to filter compound databases, a technique that has been successfully applied to find potential inhibitors for targets like DprE1. mdpi.com
De Novo Design: This approach involves designing a molecule from scratch, often by computationally "growing" fragments within the binding site of a target protein. nih.govbiorxiv.org Fragment-based growth techniques have been employed to design novel acridone derivatives as G4 stabilizers. nih.gov In this process, the acridone core is first docked into the target structure. Then, the N-10 position of the acridone is used as a "growth point" to add chemical fragments that occupy empty pockets in the active site, leading to the design of new, potentially more potent molecules. nih.gov This rational design approach led to the identification of compounds that could induce apoptosis in tumor cells. nih.gov
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Ethyl 9 Oxoacridin 10 9h Yl Acetate
Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models
The ADME profile of a drug candidate is a critical determinant of its clinical success, providing insights into its journey through the body. criver.com For ethyl (9-oxoacridin-10(9H)-yl)acetate, a comprehensive evaluation in in vitro and animal models would be necessary to characterize its absorption, distribution, metabolism, and excretion patterns.
The metabolic stability of this compound would likely be first assessed using in vitro systems such as human liver microsomes or S9 fractions. These systems contain a host of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are responsible for the biotransformation of a vast majority of drugs. nih.govnih.govmdpi.commdpi.comresearchgate.net
Given its chemical structure, the primary site of metabolism for this compound is expected to be the ethyl ester moiety. Hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver, would yield the corresponding carboxylic acid, 2-(9-oxoacridin-10(9H)-yl)acetic acid, as a major metabolite. This process would convert the lipophilic ester into a more polar carboxylic acid, facilitating its subsequent elimination.
Additionally, the acridone (B373769) ring itself could be subject to oxidative metabolism by CYP enzymes, leading to the formation of hydroxylated or other oxidized derivatives. The exact metabolites formed would depend on the specific CYP isoforms involved and the accessibility of different positions on the acridone ring.
In silico predictions for related N10-substituted acridone derivatives suggest that they generally possess favorable metabolic stability. researchgate.netnih.gov However, experimental verification for this compound is crucial.
Table 1: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme Family | Potential Metabolite | Expected Consequence |
| Ester Hydrolysis | Carboxylesterases | 2-(9-oxoacridin-10(9H)-yl)acetic acid | Increased polarity, potential for altered activity and faster elimination. |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated acridone derivatives | Increased polarity, facilitated excretion. |
The distribution of this compound throughout the body would be influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. As an ethyl ester, the compound is expected to be more lipophilic than its corresponding carboxylic acid metabolite, which may lead to wider distribution into tissues.
Of particular interest is the potential for this compound to cross the blood-brain barrier (BBB). The planar, lipophilic nature of the acridone core is a feature found in some molecules that can penetrate the central nervous system. However, in silico ADME screenings of some 9-amino-3-phenylacridone derivatives have predicted them to be non-permeant of the blood-brain barrier. scirp.org Therefore, experimental studies, such as in vitro permeability assays using cell lines like Caco-2 or in vivo studies in animal models, would be required to definitively determine the BBB penetration of this compound.
Studies on related acridone derivatives have shown that they can accumulate in various tissues, and their distribution can be influenced by the nature of the substituents on the acridone ring. criver.comnih.gov
Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Settings
Acridone derivatives are well-known for their ability to intercalate into DNA and inhibit enzymes such as topoisomerases and telomerase, which are crucial for cancer cell proliferation. researchgate.netnih.govnih.gov These mechanisms of action provide a basis for the identification of pharmacodynamic biomarkers.
For this compound, a likely pharmacodynamic biomarker would be the inhibition of its molecular target. For instance, if the compound acts as a topoisomerase inhibitor, a decrease in topoisomerase activity in tumor cells following treatment could serve as a biomarker of drug effect. Similarly, if it targets telomerase, changes in telomerase activity or telomere length could be monitored. researchgate.netnih.gov
Furthermore, downstream effects of target engagement could also be utilized as biomarkers. For example, the induction of apoptosis (programmed cell death) in cancer cells, which is a common outcome of treatment with DNA-damaging agents, could be measured using assays for caspase activation or phosphatidylserine (B164497) externalization. nih.gov Studies on other acridone derivatives have successfully used such markers to demonstrate their anticancer activity in preclinical models. nih.gov
Table 2: Potential Pharmacodynamic Biomarkers for this compound
| Biomarker Category | Specific Biomarker | Method of Measurement | Preclinical Model |
| Target Engagement | Inhibition of Topoisomerase II | In vitro enzyme assays, cellular thermal shift assays | Cancer cell lines |
| Inhibition of Telomerase | TRAP assay | Cancer cell lines | |
| Downstream Effects | DNA Damage Response | γH2AX foci formation | Immunohistochemistry in tumor tissue |
| Apoptosis Induction | Caspase-3/7 activity, Annexin V staining | Flow cytometry in cancer cell lines | |
| In Vivo Efficacy | Tumor Growth Inhibition | Caliper measurements | Xenograft mouse models |
Potential for Pre-clinical Drug-Drug Interactions
The potential for drug-drug interactions (DDIs) is a significant consideration in drug development. For this compound, DDIs could arise from several mechanisms.
Firstly, as the compound is likely metabolized by CYP enzymes, it could be a substrate, inhibitor, or inducer of these enzymes. Inhibition of a specific CYP isoform by this compound could lead to increased plasma concentrations of co-administered drugs that are metabolized by the same enzyme, potentially causing toxicity. nih.govnih.gov Conversely, induction of a CYP enzyme could decrease the efficacy of other drugs. In vitro studies using a panel of recombinant human CYP enzymes are essential to evaluate these possibilities.
Secondly, some acridone derivatives have been shown to interact with drug transporters, such as P-glycoprotein (P-gp), which is an efflux pump that can confer multidrug resistance in cancer cells. nih.govresearchgate.net If this compound is an inhibitor of P-gp, it could potentially be used in combination with other anticancer drugs to overcome resistance. However, it could also affect the disposition of other P-gp substrates in the body.
Given that many anticancer drugs are metabolized by CYPs and are substrates of drug transporters, a thorough evaluation of the DDI potential of this compound in preclinical models is imperative.
Advanced Analytical Methodologies for Research on Ethyl 9 Oxoacridin 10 9h Yl Acetate
Spectroscopic Techniques for Elucidating Compound-Target Interactions
Spectroscopic methods are indispensable for probing the interactions between ethyl (9-oxoacridin-10(9H)-yl)acetate and its potential biological targets at a molecular level. The planar structure of the acridinone (B8587238) core is particularly amenable to such studies, especially when investigating interactions with macromolecules like DNA and proteins. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for defining the three-dimensional structure of the compound in solution and for mapping its binding interface with a target molecule. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. Upon interaction with a biological target, changes in the chemical shifts (chemical shift perturbation) of specific protons or carbons in the compound can identify the parts of the molecule involved in the binding. For instance, the binding of an acridinedione derivative to the GCN5 protein was demonstrated using NMR. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ketone (C=O) of the acridinone ring, the ester (C=O and C-O) group, and the aromatic C-H and C=C bonds. In studies of compound-target interactions, shifts in the vibrational frequencies of these groups can indicate their involvement in hydrogen bonding or other binding interactions. For example, IR spectroscopy has been used to characterize novel tetracyclic acridone (B373769) derivatives, showing distinct peaks for the carbonyl groups. nih.gov
Mass Spectrometry (MS): MS is a fundamental technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. In the context of compound-target interactions, MS techniques, such as electrospray ionization (ESI-MS), can be used to detect the formation of non-covalent complexes between the compound and its target protein, providing a direct measure of the binding stoichiometry. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The extended aromatic system of the acridinone nucleus gives rise to strong absorption bands in the UV-Vis region. chemicalbook.com UV-Vis spectroscopy is routinely used to determine the concentration of the compound in solution. Titration experiments, where the spectrum of the compound is monitored upon incremental addition of a biological target like DNA, can reveal binding interactions. Hypochromism (a decrease in absorbance) and bathochromism (a red-shift in the absorption maximum) are often indicative of intercalative binding of the acridinone scaffold into the DNA double helix. researchgate.net
Fluorescence Spectroscopy: 9-Acridinone derivatives are known to be strongly fluorescent, a property that is highly sensitive to the local environment. researchgate.net This makes fluorescence spectroscopy an exceptionally useful tool for studying binding events. The fluorescence of this compound can be quenched or enhanced upon binding to a biological molecule. These changes in fluorescence intensity, as well as shifts in the emission maximum, can be used to calculate binding affinities and to probe the nature of the binding site. The intrinsic fluorescence of acridinones has led to their use as fluorogenic labels and in fluorometric assays. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly valuable for studying the interactions of chiral molecules or the interaction of achiral small molecules with chiral macromolecules like DNA and proteins. researchgate.net While this compound is achiral, its binding to a chiral target can induce a CD signal. For instance, when an acridone derivative intercalates into DNA, the resulting complex often exhibits a characteristic induced CD spectrum, providing evidence for this binding mode. researchgate.netnih.gov
Table 1: Spectroscopic Data for Acridinone Derivatives
| Technique | Compound Class | Observation | Significance | Reference |
|---|---|---|---|---|
| NMR | Acridinedione derivative | Chemical shift perturbations upon binding to GCN5 | Identifies binding interface | nih.gov |
| IR | Tetracyclic acridone derivative | Characteristic C=O stretching frequencies at ~1600-1650 cm⁻¹ | Functional group identification | nih.gov |
| MS | Tetracyclic acridone derivative | [M+H]⁺ peak observed via ESI-MS | Confirms molecular weight | nih.gov |
| UV-Vis | 9-Oxo-10(9H)-acridineacetic acid | λmax at ~410 nm in H₂O | Quantitation and binding studies | chemicalbook.com |
| Fluorescence | 9-Acridinones | Strong fluorescence in the visible region | High sensitivity for binding assays | researchgate.net |
| CD | N10-alkylated 2-bromoacridones | Induced CD signals upon interaction with Calf Thymus DNA | Evidence of intercalative binding | researchgate.net |
Chromatographic and Mass Spectrometric Approaches for Compound Characterization and Bioanalysis in Pre-clinical Samples
Chromatographic techniques are essential for the purification, identification, and quantification of this compound, particularly in complex biological matrices encountered during pre-clinical studies.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of acridinone derivatives. d-nb.info Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid), is commonly employed for the separation and quantification of these compounds. nih.govd-nb.info Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities. d-nb.info HPLC methods are crucial for assessing the purity of synthesized this compound and for its quantitative determination in bioanalytical samples such as plasma, urine, or tissue homogenates. The related compound, 9-Oxo-10(9H)-acridineacetic acid, is itself used as a derivatization agent for HPLC analysis of other molecules. sigmaaldrich.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds, and assessing purity. acs.orgaga-analytical.com.pl For acridinone derivatives, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net A suitable mobile phase, such as a mixture of chloroform (B151607) and methanol, allows for the separation of the compound from starting materials and byproducts. researchgate.net The spots on the TLC plate can be visualized under UV light, taking advantage of the fluorescent nature of the acridinone core. illinois.edu
Table 2: Chromatographic Methods for Acridinone Derivatives
| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| RP-HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Purity assessment, quantification, lipophilicity determination | nih.govd-nb.info |
| TLC | Silica Gel 60 F254 | Chloroform/Methanol (9:1, v/v) | Reaction monitoring, purity checks | researchgate.net |
X-ray Crystallography for Structural Elucidation of the Compound and its Complexes
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal. This technique is the gold standard for elucidating the three-dimensional structure of this compound and its potential complexes with biological targets.
The crystal structure of ethyl (9-oxo-9,10-dihydroacridin-10-yl)acetate has been determined. researchgate.net The analysis revealed a monoclinic crystal system. In the crystal structure, molecules related by a center of symmetry are arranged in pairs. researchgate.net This detailed structural information confirms the planarity of the acridinone system and the conformation of the ethyl acetate (B1210297) substituent. Such data is invaluable for structure-activity relationship (SAR) studies and for computational modeling, such as molecular docking, to predict how the compound might interact with a binding site. researchgate.net While obtaining crystals of compound-target complexes can be challenging, a successful crystallographic study would provide unparalleled insight into the specific molecular interactions driving the biological activity.
Table 3: Crystallographic Data for Ethyl (9-oxo-9,10-dihydroacridin-10-yl)acetate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Note | Molecules form centrosymmetric pairs in the crystal lattice. | researchgate.net |
Biosensing and High-Throughput Screening Assays for Activity Profiling and Mechanism Studies
To assess the biological activity of this compound and to elucidate its mechanism of action, biosensing and high-throughput screening (HTS) assays are critical. These methods allow for the rapid testing of the compound against a wide array of biological targets or cellular pathways.
High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds for a specific biological activity. genome.gov this compound and its analogues can be included in such libraries to screen for various activities, such as enzyme inhibition, receptor binding, or effects on cell viability. For example, a high-throughput screening campaign based on an amplified luminescent proximity homogeneous assay led to the discovery of 1,8-acridinedione derivatives as inhibitors of the histone acetyltransferase GCN5. nih.gov The development of quantitative HTS (qHTS) allows for the generation of concentration-response curves for thousands of compounds in a single experiment, providing more detailed information on potency and efficacy directly from the primary screen. genome.gov
Biosensing Assays: Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure a biological interaction. The fluorescent properties of the acridinone core make it suitable for the development of fluorescent biosensors. For instance, a change in the fluorescence of this compound upon binding to a target protein could be the basis of a biosensor for that protein. Furthermore, acridinium (B8443388) esters, which are closely related to acridinones, are widely used as chemiluminescent labels in immunoassays, a type of biosensing assay that is highly sensitive and routinely used in clinical diagnostics. researchgate.net These assays rely on the light-producing reaction of the acridinium ester upon addition of hydrogen peroxide. researchgate.net
Table 4: High-Throughput and Biosensing Assays for Acridinone Derivatives
| Assay Type | Principle | Application Example | Significance | Reference |
|---|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of compound libraries against a biological target. | Discovery of 1,8-acridinedione derivatives as GCN5 inhibitors. | Rapid identification of lead compounds and biological activities. | nih.gov |
| Quantitative HTS (qHTS) | HTS with concentration-response curves generated in the primary screen. | Profiling of large chemical libraries for enzyme activators and inhibitors. | Provides detailed pharmacological data early in the discovery process. | genome.gov |
| Chemiluminescence Immunoassay | Use of acridinium ester labels that produce light upon chemical reaction. | Detection of analytes in clinical diagnostics. | Highly sensitive and widely applicable biosensing method. | researchgate.net |
Future Research Directions and Translational Opportunities for Ethyl 9 Oxoacridin 10 9h Yl Acetate
Exploration of Novel Pre-clinical Therapeutic Applications Beyond Current Indications
The acridone (B373769) scaffold is a versatile pharmacophore with established anticancer, antiviral, and anti-inflammatory properties. genome.jpnih.gov Future research on ethyl (9-oxoacridin-10(9H)-yl)acetate should aim to expand its therapeutic profile into new preclinical domains.
Neurodegenerative Diseases: Acridine (B1665455) derivatives have shown potential in the context of Alzheimer's disease by targeting acetylcholinesterase, butyrylcholinesterase, and amyloid-β aggregation. news-medical.net Given that neuroinflammation is a key component of neurodegenerative diseases, and acridone derivatives possess anti-inflammatory properties, investigating the neuroprotective effects of this compound in preclinical models of Alzheimer's, Parkinson's, and other tauopathies is a promising avenue. nih.govuq.edu.aufrontiersin.orgresearchgate.net Its ability to cross the blood-brain barrier, a crucial factor for CNS-targeting drugs, would need to be a key area of initial investigation.
Parasitic Diseases: While some acridine derivatives have been explored as antimalarial agents, the potential of this compound against a broader range of parasitic infections remains largely unexplored. mdpi.com Preclinical studies could evaluate its efficacy against parasites such as Leishmania and Trypanosoma, which are responsible for significant global morbidity and mortality.
G-Quadruplex Stabilization: Recent research has highlighted the role of G-quadruplexes (G4) in the regulation of oncogenes. nih.gov Certain acridone derivatives have been identified as effective G4 stabilizers, representing a targeted approach to cancer therapy. nih.gov Future studies should explore the specific interactions of this compound with various G4 structures, such as those found in the promoter regions of oncogenes like MYC, to determine its potential as a selective anticancer agent. nih.gov
Fluorescent Probes for Cellular Imaging: The inherent fluorescence of the 9-acridinone core is a significant asset. nih.gov This property can be harnessed to develop this compound as a fluorescent probe for real-time imaging of cellular processes. Its ester functionality may allow for differential uptake and localization within cells compared to its carboxylic acid counterpart, offering new tools for studying cellular biology and drug distribution.
Integration with Advanced Delivery Systems and Nanotechnology for Enhanced Pre-clinical Efficacy
The therapeutic efficacy of many promising compounds is often limited by poor solubility, off-target effects, and rapid clearance. Integrating this compound with advanced delivery systems and nanotechnology could overcome these hurdles.
Liposomal and Polymeric Nanoparticles: Encapsulating this compound within liposomes or biodegradable polymeric nanoparticles could improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and minimize systemic toxicity. The ester moiety may influence drug loading and release kinetics from these nanocarriers.
Targeted Drug Delivery: The surface of these nanoparticles can be functionalized with targeting ligands such as antibodies or peptides that recognize specific receptors overexpressed on cancer cells or other diseased tissues. This would facilitate the targeted delivery of this compound, increasing its local concentration at the site of action and further reducing off-target effects.
Combination Therapy Approaches in Pre-clinical Disease Models
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. The unique properties of this compound make it a suitable candidate for combination therapies in preclinical models.
Synergy with Conventional Chemotherapeutics: Preclinical studies should investigate the synergistic or additive effects of combining this compound with standard-of-care chemotherapeutic drugs. For instance, if it acts as a G4 stabilizer, it could potentiate the effects of DNA-damaging agents.
Combination with Immunotherapy: The immunomodulatory properties of the related compound, cridanimod, which induces interferon production, suggest that this compound may also modulate the tumor microenvironment. researchgate.net Exploring its combination with immune checkpoint inhibitors could lead to enhanced anti-tumor immune responses in preclinical cancer models.
Identification of Research Gaps and Unexplored Avenues in the Chemical Biology of Acridone Derivatives
Despite decades of research, several aspects of the chemical biology of acridone derivatives remain to be fully elucidated, presenting opportunities for future investigation.
Mechanism of Action Elucidation: While DNA intercalation is a known mechanism for many acridines, a comprehensive understanding of the specific molecular targets of this compound is lacking. researchgate.netnih.gov Advanced chemical biology techniques, such as photoaffinity labeling and chemoproteomics, could be employed to identify its protein and nucleic acid binding partners, thereby uncovering novel mechanisms of action.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl acetate (B1210297) group at the N-10 position of the acridone core could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov These SAR studies could be guided by computational modeling and molecular docking to predict the binding of novel analogs to specific biological targets.
Exploiting Quinone Methide Chemistry: The chemistry of quinone methides, which can be generated from stable precursors, offers unique opportunities for developing reversible cross-linking agents and tools for "catch and release" target-enrichment experiments. genome.jp Investigating whether the acridone scaffold of this compound can be modified to incorporate quinone methide precursors could open up new frontiers in the study of its biological interactions.
Q & A
Q. What are the standard synthetic methodologies for ethyl (9-oxoacridin-10(9H)-yl)acetate in academic research?
this compound is typically synthesized via esterification or acetylation of the parent acridinone derivative. A common approach involves reacting 9-oxoacridin-10(9H)-yl acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or TsOH). Purification is achieved through column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Yield optimization often requires controlling reaction time (12–24 hours) and temperature (60–80°C). Characterization via TLC and NMR ensures intermediate purity .
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm ester linkage and acridinone aromatic protons (e.g., δ 8.2–8.5 ppm for acridinone protons, δ 4.1–4.3 ppm for ethyl ester CH₂).
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and 1660 cm⁻¹ (ketone C=O).
- Mass Spectrometry (ESI/TOF) : Molecular ion peak at m/z corresponding to C₁₇H₁₅NO₄ ([M+H]⁺ expected ~298.1). Cross-referencing with databases like NIST ensures spectral consistency .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a precursor in synthesizing acridinone-based pharmacophores, particularly antibiotics and antitumor agents. Its keto-ester moiety enables functionalization via nucleophilic substitution or reduction. Recent studies highlight its role in developing DNA intercalators and topoisomerase inhibitors .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
A 2³ factorial design evaluates critical variables:
- Factors : Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and solvent polarity (toluene vs. DMF).
- Response Variables : Yield, purity, and reaction time. Statistical tools (ANOVA, response surface methodology) identify optimal conditions. For example, higher catalyst loads may reduce time but increase side products. Central composite designs further refine interactions between variables .
Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., Fukui indices) to predict regioselectivity in acridinone functionalization.
- Reaction Path Search (IRC) : Models transition states for ester hydrolysis or ketone reduction.
- Machine Learning : Trains models on existing acridinone reaction datasets to propose viable synthetic pathways. Institutions like ICReDD integrate these methods to reduce trial-and-error experimentation .
Q. How should researchers address discrepancies in the biological activity data of this compound across studies?
Contradictions often arise from variations in:
- Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7), incubation time, or solvent (DMSO concentration).
- Compound Purity : Impurities >5% (e.g., unreacted acridinone) skew IC₅₀ values. Mitigation strategies:
- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.
- Orthogonal Validation : Confirm activity via alternate assays (e.g., enzymatic vs. cell-based) .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability.
- Spectral Interpretation : Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .
- Reaction Monitoring : In-situ FT-IR or HPLC tracks intermediate formation, reducing post-hoc purification challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
